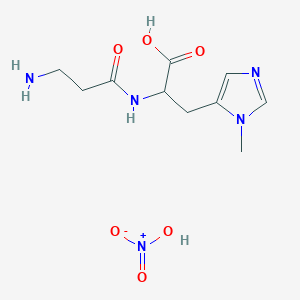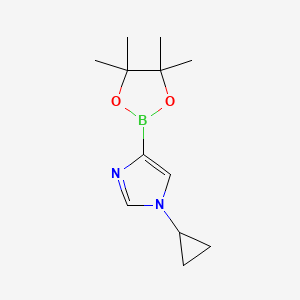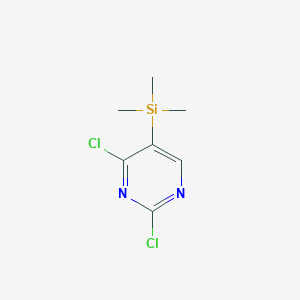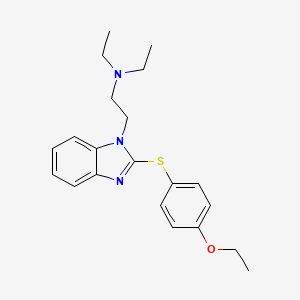![molecular formula C7H2Br2ClNS B12818609 5,6-Dibromo-2-chlorobenzo[d]thiazole CAS No. 1209460-20-7](/img/structure/B12818609.png)
5,6-Dibromo-2-chlorobenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dibromo-2-chlorobenzo[d]thiazole is a heterocyclic compound that contains bromine, chlorine, and sulfur atoms within its structure. This compound is part of the benzo[d]thiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-2-chlorobenzo[d]thiazole typically involves the bromination and chlorination of benzo[d]thiazole derivatives. One common method includes the following steps:
Starting Material: Benzo[d]thiazole.
Bromination: The benzo[d]thiazole is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 5 and 6 positions.
Chlorination: The brominated product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of bromine and a suitable catalyst.
Chlorination: Employing industrial chlorinating agents under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dibromo-2-chlorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted benzo[d]thiazole derivatives can be formed.
Oxidized or Reduced Forms: Products with altered oxidation states, useful in different chemical applications.
Applications De Recherche Scientifique
5,6-Dibromo-2-chlorobenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential pharmaceutical agents, particularly in anti-cancer and anti-microbial research.
Biological Studies: Investigated for its role in inhibiting specific enzymes or pathways in biological systems.
Materials Science: Employed in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism by which 5,6-Dibromo-2-chlorobenzo[d]thiazole exerts its effects depends on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity.
Pathway Modulation: It may interact with specific molecular targets, altering signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichloro-2-bromobenzo[d]thiazole: Similar structure but with different halogen substitutions.
2,5,6-Tribromobenzo[d]thiazole: Contains three bromine atoms instead of a combination of bromine and chlorine.
Uniqueness
5,6-Dibromo-2-chlorobenzo[d]thiazole is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in targeted research and industrial applications.
Propriétés
Numéro CAS |
1209460-20-7 |
|---|---|
Formule moléculaire |
C7H2Br2ClNS |
Poids moléculaire |
327.42 g/mol |
Nom IUPAC |
5,6-dibromo-2-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Br2ClNS/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H |
Clé InChI |
BMIQIBYMSHYRSP-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Br)Br)SC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




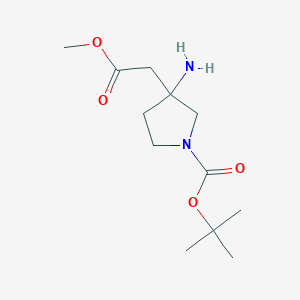
![1-Bromo-6-fluorodibenzo[b,d]furan](/img/structure/B12818531.png)
![3,3-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azetidine](/img/structure/B12818535.png)

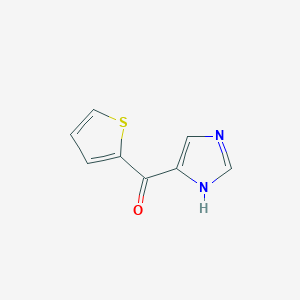
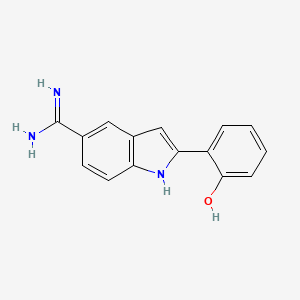
![sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12818577.png)
